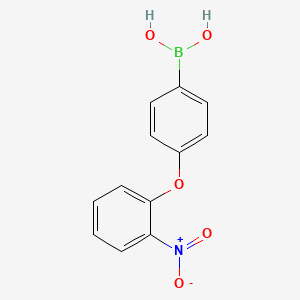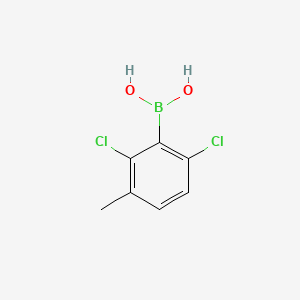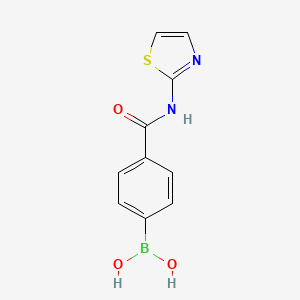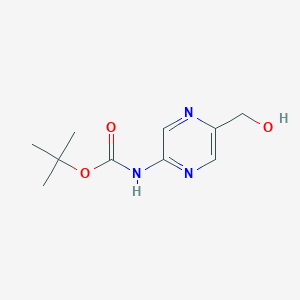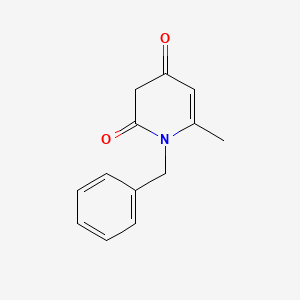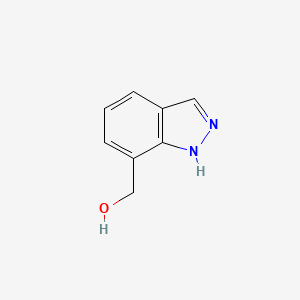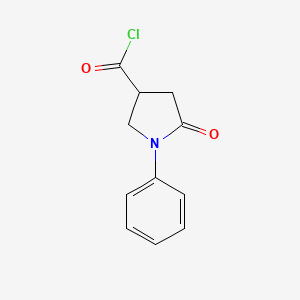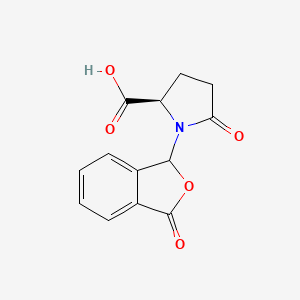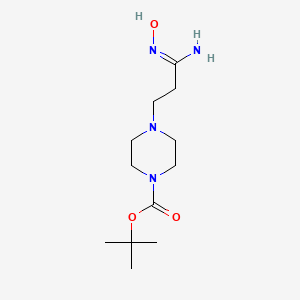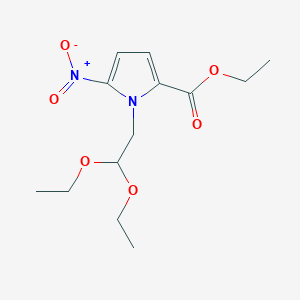![molecular formula C15H15NO2 B1386830 (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid CAS No. 1173408-13-3](/img/structure/B1386830.png)
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid
Vue d'ensemble
Description
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid, also known as (E)-3-methylbenzylidene-2-pyrrolidinone, is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a colorless, odorless crystalline solid with a molecular weight of 202.28 g/mol and a melting point of 67-68°C. It is insoluble in water and has a solubility of 0.4 g/100 mL in ethanol. It is a versatile reagent and is used in a variety of synthetic organic reactions.
Applications De Recherche Scientifique
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic molecules. It is also used as a catalyst in organic reactions and is used in the synthesis of polymers and other organic compounds. Additionally, it is used in the synthesis of organic compounds for use in drug delivery systems and as a reagent in the synthesis of polymeric materials.
Mécanisme D'action
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid is a versatile reagent used in a variety of synthetic organic reactions. It is used as a catalyst in organic reactions and is used to facilitate the formation of desired products. It is also used as a reagent in the synthesis of polymeric materials and other organic compounds. Additionally, it is used as a reagent in the synthesis of organic compounds for use in drug delivery systems.
Biochemical and Physiological Effects
(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid is a synthetic organic compound and is not known to have any biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid in lab experiments are that it is a versatile reagent that can be used in a wide range of synthetic organic reactions. Additionally, it is a colorless, odorless crystalline solid that is insoluble in water and has a relatively low melting point. The limitations of using this compound in lab experiments are that it is a relatively unstable compound and can easily decompose if not stored properly. Additionally, it is a relatively expensive compound and can be difficult to obtain.
Orientations Futures
The future directions for the use of (2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid in scientific research and laboratory experiments include further investigation into its potential applications in the synthesis of pharmaceuticals, polymers, and other organic compounds. Additionally, further research into its potential applications in drug delivery systems and in the synthesis of polymeric materials would be beneficial. Additionally, further research into its potential applications in the synthesis of other organic compounds and its potential use as a catalyst in organic reactions would be beneficial.
Propriétés
IUPAC Name |
(E)-3-[1-[(3-methylphenyl)methyl]pyrrol-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12-4-2-5-13(10-12)11-16-9-3-6-14(16)7-8-15(17)18/h2-10H,11H2,1H3,(H,17,18)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCGKODPHRSAMQ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C2C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=CC=C2/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one](/img/structure/B1386751.png)

